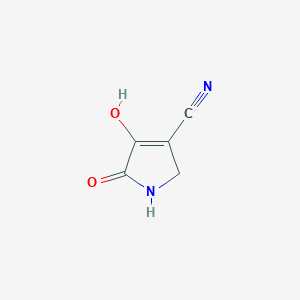
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride” is a derivative of benzoxazine . Benzoxazine derivatives have been studied for their potential pharmaceutical applications . They are known to activate potassium channels, exhibiting antispasmodic activity, namely smooth muscle relaxant activity .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation. Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion. Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Chemical Reactions Analysis
The chemical reactions involving benzoxazine derivatives typically involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Research on 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to the compound , has revealed their potential as antihypertensive agents. These compounds, synthesized for cardiovascular effects, have shown significant activity in managing arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).
Synthesis Methods Development
- An innovative synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed. This method provides a significant advancement in the synthesis of compounds similar to the one , demonstrating the chemical versatility and potential applications in various fields (Gabriele et al., 2006).
Chemoenzymatic Asymmetric Synthesis
- The compound's analogs have been synthesized using chemoenzymatic strategies, showcasing the potential for asymmetric synthesis in pharmaceutical applications. This includes the production of Levofloxacin precursors, indicating a significant role in antibiotic synthesis (López-Iglesias et al., 2015).
Environmental Considerations in Synthesis
- Environmentally friendly synthesis methods for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, including compounds structurally related to 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride, have been developed. This highlights the importance of sustainable practices in the synthesis of such compounds (Albanese et al., 2003).
Biological Properties and Applications
- Studies have discovered that compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, closely related to the compound , exhibit a range of biological properties like phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This diversity in biological activities suggests potential agronomic and pharmaceutical applications (Macias et al., 2006).
Mécanisme D'action
Mode of Action
EN300-27194382 interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition prevents the enzyme from solving the topological problems of DNA, which can lead to DNA damage and cell death .
Biochemical Pathways
The action of EN300-27194382 affects the DNA replication and transcription pathways. By inhibiting topoisomerase I, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death .
Result of Action
The molecular and cellular effects of EN300-27194382’s action include DNA damage and cell death . These effects are a result of the compound’s inhibition of topoisomerase I, which disrupts DNA replication and transcription .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-6-5-8-7-11-9-3-1-2-4-10(9)13-8;/h1-4,8,11-12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKCOROGNHYVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2452230.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)
![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2452238.png)







